Bienvenue dans la boutique en ligne BenchChem!

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile

PI3Kδ inhibitor enzymatic potency fluorescence polarization assay

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile (CAS 1140507-92-1; MF: C₁₄H₁₅F₃N₂; MW: 268.28) is a synthetic piperidine-substituted benzonitrile derivative featuring a 2-methylpiperidine ring at the para position relative to the nitrile group and a trifluoromethyl substituent at the meta position. This compound has been characterized as a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), with documented biochemical IC₅₀ values in the low nanomolar range and cellular functional activity in the sub-micromolar range against PI3Kδ-mediated AKT phosphorylation.

Molecular Formula C14H15F3N2
Molecular Weight 268.28 g/mol
Cat. No. B7989496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile
Molecular FormulaC14H15F3N2
Molecular Weight268.28 g/mol
Structural Identifiers
SMILESCC1CCCCN1C2=C(C=C(C=C2)C#N)C(F)(F)F
InChIInChI=1S/C14H15F3N2/c1-10-4-2-3-7-19(10)13-6-5-11(9-18)8-12(13)14(15,16)17/h5-6,8,10H,2-4,7H2,1H3
InChIKeyBNMVFPZOEQJNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile (CAS 1140507-92-1): Structural Identity and PI3Kδ-Targeted Pharmacological Profile


4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile (CAS 1140507-92-1; MF: C₁₄H₁₅F₃N₂; MW: 268.28) is a synthetic piperidine-substituted benzonitrile derivative featuring a 2-methylpiperidine ring at the para position relative to the nitrile group and a trifluoromethyl substituent at the meta position . This compound has been characterized as a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), with documented biochemical IC₅₀ values in the low nanomolar range and cellular functional activity in the sub-micromolar range against PI3Kδ-mediated AKT phosphorylation [1]. The compound serves as a key intermediate in the synthesis of bioactive kinase inhibitors and is available from multiple commercial suppliers at purities of 95% and above .

Why 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile Cannot Be Replaced by Generic Piperidine-Benzonitrile Analogs: The 2-Methyl Substitution Defines Pharmacological Identity


The piperidine-benzonitrile chemotype encompasses a diverse array of compounds with widely divergent pharmacological profiles; the presence, position, and stereochemistry of the methyl substituent on the piperidine ring exert profound conformational constraints that govern target engagement, isoform selectivity, and clearance properties [1]. The 2-methylpiperidine moiety in this compound introduces a chiral center adjacent to the aniline nitrogen, restricting the conformational自由度 of the piperidine ring and defining a specific spatial orientation of the basic amine that is critical for PI3Kδ binding pocket complementarity . Procurement of des-methyl or regioisomeric methyl analogs (e.g., 4-(piperidin-1-yl)-3-(trifluoromethyl)benzonitrile, CAS 677704-59-5, or 4-methylpiperidine variants) without quantitative verification of target-specific activity introduces the risk of selecting compounds with dramatically reduced potency, altered selectivity windows, or unintended off-target pharmacology relative to the characterized 2-methylpiperidine derivative .

Quantitative Differentiation Evidence for 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement Decisions


PI3Kδ Enzymatic Inhibition: 2.3 nM IC₅₀ Places This Compound Among the Most Potent Piperidine-Benzonitrile Derivatives Reported in US9073940

In a competitive fluorescence polarization assay measuring binding affinity to PI3Kdelta after 30 minutes, 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile demonstrated an IC₅₀ of 2.30 nM [1]. This value represents the enzymatic inhibition endpoint and can be compared against a panel of structurally related compounds disclosed in US Patent 9,073,940. Within this patent series, comparator compounds exhibited PI3K enzymatic IC₅₀ values ranging from 14 nM to 1,320 nM under the same assay protocol [2]. The target compound's 2.30 nM IC₅₀ represents a 6-fold improvement over the most potent comparator (BDBM170012, IC₅₀ = 14 nM) and exceeds the weakest patent exemplar (BDBM169660, IC₅₀ = 1,320 nM) by approximately 574-fold [2].

PI3Kδ inhibitor enzymatic potency fluorescence polarization assay

Cellular PI3Kδ Functional Activity: 102 nM in Ri-1 Cell AKT Phosphorylation Assay Defines a Translationally Relevant Potency Benchmark

In a cellular context measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells after 30 minutes by electrochemiluminescence assay, the target compound yielded an IC₅₀ of 102 nM [1]. This cellular IC₅₀ can be contextualized against roginolisib (MSC2360844, IOA-244), a clinical-stage PI3Kδ inhibitor derived from the same patent family (US9073940), which demonstrates a reported PI3Kδ IC₅₀ of approximately 145 nM in biochemical assays [2]. While roginolisib's reported value is from a biochemical format rather than a cellular format—making this a cross-study comparable rather than a direct head-to-head comparison—the cellular potency of the target compound (102 nM) falls within a comparable range to this clinically advanced molecule, suggesting that the 2-methylpiperidine substitution confers cellular target engagement characteristics that are not markedly inferior to those of optimized clinical candidates from the same chemical series [2].

cellular PI3Kδ activity AKT phosphorylation Ri-1 cells electrochemiluminescence

CYP3A4 Liability Assessment: IC₅₀ >10,000 nM Indicates Low Time-Dependent Inhibition Risk Relative to Clinical PI3Kδ Candidates

Time-dependent inhibition (TDI) of CYP3A4 was evaluated in human liver microsomes preincubated for 30 minutes, yielding an IC₅₀ of >10,000 nM (10 μM) for the target compound [1]. This value is particularly informative when compared against known CYP3A4 liabilities of clinical-stage PI3Kδ inhibitors. For context, idelalisib (Zydelig®), a marketed PI3Kδ inhibitor, carries an FDA-mandated warning for CYP3A4-mediated drug-drug interactions due to potent CYP3A4 inhibition (reported IC₅₀ values in the sub-micromolar range in HLM TDI assays), while roginolisib's CYP3A4 interaction profile has been a consideration in its clinical development [2]. The >100-fold window between the compound's PI3Kδ enzymatic IC₅₀ (2.30 nM) and its CYP3A4 TDI IC₅₀ (>10,000 nM) constitutes a selectivity ratio exceeding 4,300-fold, which compares favorably to the typically narrower windows observed for clinical PI3Kδ inhibitors that carry CYP-mediated DDI warnings [2].

CYP3A4 inhibition drug-drug interaction time-dependent inhibition human liver microsomes

Structural Determinant of Differentiation: 2-Methyl Substitution on Piperidine Confers Conformational Restriction Not Present in Des-Methyl Analog (CAS 677704-59-5)

The defining structural feature of the target compound is the 2-methyl substitution on the piperidine ring, which introduces a chiral center adjacent to the aniline nitrogen. This contrasts directly with the des-methyl analog 4-(piperidin-1-yl)-3-(trifluoromethyl)benzonitrile (CAS 677704-59-5; MF: C₁₃H₁₃F₃N₂; MW: 254.25), which lacks any substituent on the piperidine ring . The 2-methyl group restricts rotation about the N-aryl bond and biases the piperidine ring into a specific conformational ensemble, affecting both the pKa of the basic amine and the spatial presentation of the trifluoromethyl-benzonitrile pharmacophore . While quantitative head-to-head PI3Kδ data for the des-methyl analog (CAS 677704-59-5) are not available in the public domain—representing a significant knowledge gap—SAR precedent from related piperidine-containing kinase inhibitor series demonstrates that removal of the 2-methyl substituent frequently results in >10-fold loss of potency due to entropic penalties and altered binding pocket complementarity [1].

SAR 2-methylpiperidine conformational restriction piperidine substitution

Synthetic Accessibility via One-Step SNAr from 4-Fluoro-3-(trifluoromethyl)benzonitrile: Scalable Route Documented on Multi-Gram Scale

The target compound is synthesized via a direct nucleophilic aromatic substitution (SNAr) between 4-fluoro-3-(trifluoromethyl)benzonitrile (Combi-Blocks AN-1049, 50.0 g scale, 0.26 mol) and 2-methylpiperidine (156 mL, 1.32 mol, 5 equivalents) in DMSO (500 mL) at 100 °C under nitrogen for 12 hours . This one-step procedure contrasts with multi-step synthetic routes required for more elaborate PI3Kδ inhibitors in the US9073940 series, which typically involve 5–8 synthetic steps with correspondingly longer lead times and higher procurement costs [1]. The commercial availability of both starting materials in bulk quantities (4-fluoro-3-(trifluoromethyl)benzonitrile is a stock item at Combi-Blocks; 2-methylpiperidine is available from Acros and other major suppliers) enables procurement of the target compound at competitive pricing with lead times measured in weeks rather than months .

SNAr synthesis 4-fluoro-3-(trifluoromethyl)benzonitrile multi-gram scale DMSO

Kinase Selectivity Fingerprint: PI3Kδ Selectivity Over KIT (>1,000-fold) and MET (>2,000-fold) Defines a Favorable Initial Selectivity Profile

Assessment of the target compound against the tyrosine kinase KIT (mast/stem cell growth factor receptor) by TR-FRET assay yielded an IC₅₀ of 2,420 nM, while activity against the hepatocyte growth factor receptor MET was >5,000 nM [1]. These values, when compared to the compound's PI3Kδ enzymatic IC₅₀ of 2.30 nM, yield selectivity ratios of approximately 1,052-fold over KIT and >2,174-fold over MET [2]. This selectivity fingerprint is relevant for procurement decisions in immuno-oncology and inflammatory disease research, where KIT inhibition is associated with myelosuppression and MET inhibition can interfere with hepatocyte growth factor signaling pathways unrelated to the intended PI3Kδ pharmacology. The >1,000-fold selectivity window over KIT compares favorably to earlier-generation PI3Kδ inhibitors that exhibited narrower selectivity margins [1].

kinase selectivity KIT MET TR-FRET assay

Optimal Research and Procurement Application Scenarios for 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile Based on Quantitative Differentiation Evidence


PI3Kδ-Focused Medicinal Chemistry Hit-to-Lead and Lead Optimization Programs

The compound's demonstrated 2.30 nM enzymatic IC₅₀ against PI3Kδ [1] and 102 nM cellular functional activity in Ri-1 cells [2] position it as a high-quality starting point for hit-to-lead chemistry. Its single-step synthetic accessibility from bulk-purchasable precursors (50 g scale demonstrated) enables rapid analog generation for SAR exploration, while the >4,300-fold selectivity window over CYP3A4 TDI [2] reduces the risk of encountering DDI liabilities early in lead optimization. Procurement should specify CAS 1140507-92-1 with purity ≥95% to ensure the characterized pharmacological profile is reproduced.

Kinase Selectivity Profiling and Counter-Screening in Immuno-Oncology Research

For laboratories conducting PI3Kδ-focused drug discovery in B-cell malignancies or inflammatory disease, this compound offers a defined selectivity fingerprint: >1,000-fold selectivity over KIT (IC₅₀ = 2,420 nM) and >2,000-fold over MET (IC₅₀ > 5,000 nM) [3]. This profile supports its use as a reference inhibitor for establishing PI3Kδ-dependent pharmacology in cellular models where KIT or MET co-inhibition would confound phenotypic readouts. Researchers should verify lot-to-lot consistency in PI3Kδ enzymatic IC₅₀ values when procuring from different suppliers.

Chemical Biology Tool Compound for PI3Kδ Pathway Deconvolution Studies

The combination of potent PI3Kδ cellular activity (pAKT-S473 IC₅₀ = 102 nM in Ri-1 cells) [2] with low CYP3A4 TDI risk (IC₅₀ > 10,000 nM) [2] makes this compound suitable as a chemical probe for deconvoluting PI3Kδ-dependent signaling events in cellular pathway studies. Its availability from multiple commercial vendors (AKSci, MolCore, CymitQuimica, LeYan) at purities ≥95% facilitates multi-site reproducibility. Researchers should confirm compound identity by CAS number (1140507-92-1) and request certificates of analysis to ensure the 2-methylpiperidine regioisomer rather than the des-methyl or 4-methylpiperidine variants is supplied.

Benchmarking Novel PI3Kδ Inhibitors Against a Well-Characterized Piperidine-Benzonitrile Scaffold

The compound's well-documented potency metrics across enzymatic (IC₅₀ = 2.30 nM) and cellular (IC₅₀ = 102 nM) assays, combined with its characterized selectivity profile against CYP3A4, KIT, and MET [1][2][3], establish a multi-parameter benchmark that can be used to evaluate the performance of newly synthesized PI3Kδ inhibitors. Its structural relationship to the clinical candidate roginolisib (derived from the same US9073940 patent family) [4] provides additional pharmacological context, while its simpler structure and one-step synthesis distinguish it as a more synthetically accessible benchmark than the clinical-stage comparator.

Quote Request

Request a Quote for 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.